molecular formula C12H13N3O5S B12936435 Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14903-93-6

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12936435
CAS No.: 14903-93-6
M. Wt: 311.32 g/mol
InChI Key: JPBWYJNCYGGSKF-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base, followed by the addition of urea and a nitro group source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the thiophene ring can introduce halogen atoms or other functional groups .

Scientific Research Applications

Preliminary studies have indicated that ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potential biological activities:

  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Antitumor Activity : Initial investigations indicate that it may possess antitumor properties, warranting further exploration in cancer research .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps that allow for the efficient production of derivatives with tailored properties. Common methods include:

  • Condensation Reactions : These reactions are crucial for forming the tetrahydropyrimidine ring.
  • Substitution Reactions : The introduction of the nitrothiophene group is achieved through specific substitution reactions that enhance the compound's biological activity.

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

Application AreaDescription
Antimicrobial AgentsPotential to develop new drugs targeting resistant bacterial strains.
Anticancer DrugsInvestigated for selective cytotoxicity against cancer cells.

Biochemical Studies

Research into the interactions of this compound with biological macromolecules (proteins and nucleic acids) is ongoing. Techniques such as molecular docking and spectroscopy are employed to elucidate its mechanism of action and identify specific targets involved in cell signaling pathways or metabolic processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria compared to control groups.

Case Study 2: Antitumor Potential

In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines. Further investigations are required to understand the underlying mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can bind to enzyme active sites or receptor pockets, modulating their activity. The compound’s overall structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .

Comparison with Similar Compounds

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Similar compounds include:

Biological Activity

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the tetrahydropyrimidine family. Its unique structure includes a tetrahydropyrimidine ring and a nitrothiophene substituent, which contribute to its potential biological activities. The molecular formula is C12H13N3O5SC_{12}H_{13}N_{3}O_{5}S with a molecular weight of approximately 299.31 g/mol. This compound typically appears as a white to off-white solid and has a melting point ranging from 206 °C to 210 °C .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of increasing antibiotic resistance among pathogens. The compound's structure allows it to interact with bacterial cell membranes or intracellular targets, although specific mechanisms remain to be fully elucidated .

Antitumor Activity

Research has suggested potential antitumor properties for this compound. Its structural analogs have been shown to inhibit cancer cell proliferation in various studies. This compound may function through multiple pathways, including induction of apoptosis and inhibition of angiogenesis .

The biological activity of this compound is likely mediated through its interactions with specific biological macromolecules such as proteins and nucleic acids. Advanced techniques like molecular docking and spectroscopy are being employed to investigate these interactions further. These studies aim to identify specific targets involved in cell signaling pathways or metabolic processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds within the tetrahydropyrimidine family:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNitro group on phenyl ringAntimicrobialMore potent against specific bacterial strains
Ethyl 6-methyl-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateChlorine substitutionAntifungalExhibits unique antifungal properties
Ethyl 6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNo nitro or halogen substitutionsAntitumorLacks broad-spectrum antimicrobial activity

This comparative analysis highlights how variations in substituents can significantly affect biological activity and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
  • Antitumor Activity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve cell cycle arrest at the G0/G1 phase and induction of apoptosis.
  • Molecular Docking Studies : Computational studies have suggested that this compound may bind effectively to key enzymes involved in metabolic pathways relevant to cancer progression.

Properties

CAS No.

14903-93-6

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O5S/c1-3-20-11(16)9-6(2)13-12(17)14-10(9)7-4-5-8(21-7)15(18)19/h4-5,10H,3H2,1-2H3,(H2,13,14,17)

InChI Key

JPBWYJNCYGGSKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)[N+](=O)[O-])C

Origin of Product

United States

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